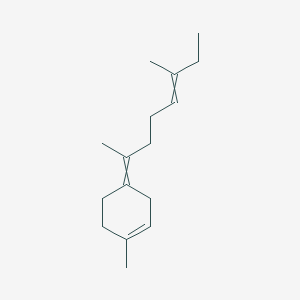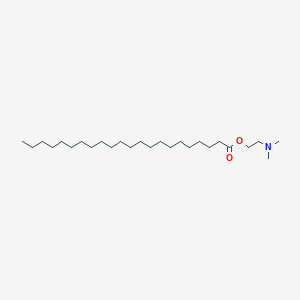
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields such as medicine, biology, and industry. This compound is particularly notable for its unique structural features, which include a diethylamino group and a benzopyran-thione core. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione typically involves the condensation of acetylacetic ether with m-diethylaminophenol in the presence of zinc chloride and stannous chloride . The reaction mixture is then washed with acid and dried to obtain the crude product, which is subsequently recrystallized to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves rigorous purification steps, including repeated recrystallization and solvent extraction, to remove impurities and enhance the compound’s performance in its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione involves its interaction with molecular targets through its diethylamino and thione groups. These interactions can modulate various biochemical pathways, leading to effects such as fluorescence emission and photostability. The compound’s ability to absorb and emit light at specific wavelengths is attributed to its unique electronic structure, which facilitates energy transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Shares similar structural features but lacks the thione group, resulting in different photophysical properties.
7-Amino-4-methylcoumarin: Contains an amino group instead of a diethylamino group, leading to variations in solubility and reactivity.
Coumarin 343: A non-rigid analogue with distinct photophysical behavior due to its different substituents.
Uniqueness
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione stands out due to its thione group, which imparts unique chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and stability under various conditions .
Propriétés
Numéro CAS |
132220-02-1 |
|---|---|
Formule moléculaire |
C14H17NOS |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
7-(diethylamino)-4-methylchromene-2-thione |
InChI |
InChI=1S/C14H17NOS/c1-4-15(5-2)11-6-7-12-10(3)8-14(17)16-13(12)9-11/h6-9H,4-5H2,1-3H3 |
Clé InChI |
ISWLYGYYKQMADW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=S)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)








